2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyrimidine
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Overview
Description
2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of reactions and applications, making it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
- 2-(1H-Imidazol-2-yl)pyridine
- 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-
Uniqueness
Compared to similar compounds, 2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyrimidine is unique due to its combined imidazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and a broad range of applications in various fields .
Properties
Molecular Formula |
C7H10N6 |
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Molecular Weight |
178.20 g/mol |
IUPAC Name |
1-(4,5-dihydro-1H-imidazol-2-yl)-2-pyrimidin-2-ylhydrazine |
InChI |
InChI=1S/C7H10N6/c1-2-8-6(9-3-1)12-13-7-10-4-5-11-7/h1-3H,4-5H2,(H,8,9,12)(H2,10,11,13) |
InChI Key |
CYYSQUZYRZEABI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NNC2=NC=CC=N2 |
Origin of Product |
United States |
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